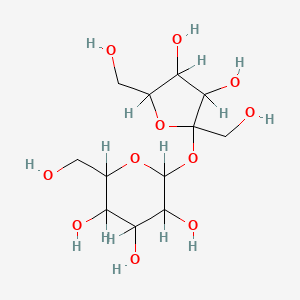
CID 29664
Descripción general
Descripción
CID 29664 is a useful research compound. Its molecular formula is C8H11BrClN5 and its molecular weight is 292.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 29664 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 29664 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dissecting Signal Transductions : CID has been primarily applied to study various biological processes, especially dissecting signal transductions. It offers reversible and spatiotemporal control of protein function, allowing researchers to understand the mechanisms of action and pathways involved in cell signaling (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems enable fine-tuning of gene expression and multiplex biological signals with different logic gating operations, significantly expanding the tools available for genetic and cellular research (Ma et al., 2023).
Studying Membrane and Protein Trafficking : Recent advancements have extended the scope of CID to elucidating membrane and protein trafficking, providing insights into how molecules are transported and localized within cells (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein-Protein Interactions : A novel chemical inducer of protein dimerization has been developed to rapidly turn on and off using light, enhancing the spatiotemporal control offered by CID and allowing for precise studies on subcellular levels (Aonbangkhen et al., 2018).
Developing Tools for Intracellular Signaling : CID has been used to control the dimerization of engineered FKBP12-containing fusion proteins. This has broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Understanding Water Use Efficiency and Productivity in Plants : CID, in the form of carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity of barley under various conditions. This approach shows potential for breeding programs focused on efficiency and productivity (Anyia et al., 2007).
Propiedades
IUPAC Name |
[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYQMWQDOBAABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29664 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)





